Cas no 33279-57-1 (k-strofantozyd)

k-strofantozyd structure
k-strofantozyd structure
Produktname:k-strofantozyd
CAS-Nr.:33279-57-1
MF:C42H64O19
MW:872.946175575256
CID:305534
PubChem ID:20055295

k-strofantozyd Chemische und physikalische Eigenschaften

Namen und Kennungen

    • K-STROPHANTHOSIDE
    • STROPHANTHOSIDE, K-(RG)
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3b,5b)-
    • 6)-O-b-D-glucopyranosyl-(1&reg
    • ihydroxy-19-oxo
    • k-strofantozyd
    • K-strophanthin variable mixture
    • k-strophantosid
    • k-strophantoside
    • STROPHANTHOSIDE,K
    • Strophanthosid-K
    • SCHEMBL3866065
    • DTXSID60954919
    • CARD-20(22)-ENOLIDE, 3-((O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-O-.BETA.-D-GLUCOPYRANOSYL-(1->4)-2,6-DIDEOXY-3-O-METHYL-.BETA.-D-RIBO-HEXOPYRANOSYL)OXY)-5,14-DIHYDROXY-19-OXO-, (3.BETA.,5.BETA.)-
    • k-Strofantozyd [Polish]
    • CHEMBL538442
    • k-Strophantoside (Strophanthidin-Cym-Glc-Glc)
    • k-Strophanthin-gamma
    • Card-20(22)-enolide, 3-[(O-beta-D-glucopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3beta,5beta)-
    • NSC-7530
    • 33279-57-1
    • WL12000000
    • k-Strophanthidin-gamma
    • (3beta,5beta)-3-((O-beta-D-glucopyranosyl-(1.6)-O-beta-D-glucopyranosyl-(1.4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxocard-20(22)-enolide
    • AKOS040761932
    • NIOSH/WL1200000
    • BDBM50480588
    • Strophanthidin + cymarose + beta-glucose + alpha-glucose [German]
    • 5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
    • NS00093781
    • NSC 7530
    • 8141H9654J
    • 5-beta-Card-20(22)-enolide, 3-beta-((O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxo-
    • k-Strophantosid [German]
    • EINECS 251-439-1
    • Card-20(22)-enolide, 3-((O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxo-, (3beta,5beta)-
    • NSC7530
    • 3-{[hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
    • UNII-8141H9654J
    • Strophanthidin + cymarose + beta-glucose + alpha-glucose
    • STROPHANTHOSIDE-K
    • P8303
    • PD011273
    • CS-0148987
    • (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
    • HY-N8735
    • GILGYKHFZXQALF-FBPIOBPTSA-N
    • Inchi: InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1
    • InChI-Schlüssel: GILGYKHFZXQALF-FBPIOBPTSA-N
    • Lächelt: CO[C@@H]1[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)O2)[C@@H](C)O[C@@H](O[C@@H]2C[C@]3(CC[C@H]4[C@]5(CC[C@H](C6COC(=O)C=6)[C@@]5(C)CC[C@@H]4[C@@]3(C=O)CC2)O)O)C1

Berechnete Eigenschaften

  • Genaue Masse: 872.40400
  • Monoisotopenmasse: 872.40417981g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 19
  • Schwere Atomanzahl: 61
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1630
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 22
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 290Ų
  • XLogP3: -2.9

Experimentelle Eigenschaften

  • Schmelzpunkt: 200°C
  • PSA: 290.05000
  • LogP: -1.91830

k-strofantozyd Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN4362-5 mg
k-Strophanthoside
33279-57-1 98%
5mg
¥ 2,090 2023-07-10
TargetMol Chemicals
TN4362-1 mL * 10 mM (in DMSO)
k-Strophanthoside
33279-57-1 98%
1 mL * 10 mM (in DMSO)
¥ 3230 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K28510-5mg
K-STROPHANTHOSIDE
33279-57-1
5mg
¥2198.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4362-1 mg
k-Strophanthoside
33279-57-1
1mg
¥1795.00 2022-03-31
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B29123-5mg
K-STROPHANTHOSIDE
33279-57-1 ,HPLC≥90%
5mg
¥2200.00 2022-03-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82206-10MG
k-strofantozyd
33279-57-1 phyproof
10MG
¥3909.2 2022-03-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K28510-5mg
K-STROPHANTHOSIDE
33279-57-1 ,HPLC≥90%
5mg
¥2088.0 2023-09-09
PhytoLab
82206-50mg
k-Strophanthoside
33279-57-1 ≥ 90.0 %
50mg
€958.5 2023-10-25
TargetMol Chemicals
TN4362-1 ml * 10 mm
k-Strophanthoside
33279-57-1
1 ml * 10 mm
¥ 3230 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82206-10MG
33279-57-1
10MG
¥5417.42 2023-01-14

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